molecular formula C7H10S2 B2797028 1-(5-Methylthiophen-2-yl)ethane-1-thiol CAS No. 1092299-34-7

1-(5-Methylthiophen-2-yl)ethane-1-thiol

Cat. No.: B2797028
CAS No.: 1092299-34-7
M. Wt: 158.28
InChI Key: UHZUBMKXFQPKDJ-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)ethane-1-thiol is an organic compound with the molecular formula C7H10S2 It features a thiophene ring substituted with a methyl group at the 5-position and an ethane-1-thiol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylthiophen-2-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 5-methylthiophene with ethylthiol under specific conditions to introduce the ethane-1-thiol group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylthiophen-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiophene ring or the ethane-1-thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the ethane-1-thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified thiophene derivatives.

    Substitution: Various substituted thiophene and ethane-1-thiol derivatives.

Scientific Research Applications

1-(5-Methylthiophen-2-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The thiophene ring may also interact with various receptors and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    2-Acetyl-5-methylthiophene: Similar structure but with an acetyl group instead of an ethane-1-thiol group.

    5-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethane-1-thiol group.

    5-Methylthiophene-2-sulfonic acid: Features a sulfonic acid group instead of an ethane-1-thiol group.

Uniqueness: 1-(5-Methylthiophen-2-yl)ethane-1-thiol is unique due to the presence of both a thiophene ring and an ethane-1-thiol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZUBMKXFQPKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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